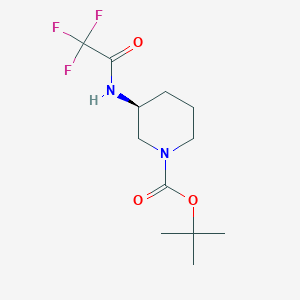

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Description

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoroacetamido substituent at the 3S position. This compound is structurally significant in medicinal chemistry as a protected intermediate for synthesizing bioactive molecules, particularly spirocyclic pyrrolidines and other nitrogen-containing heterocycles .

Properties

CAS No. |

1002359-96-7 |

|---|---|

Molecular Formula |

C12H19F3N2O3 |

Molecular Weight |

296.29 g/mol |

IUPAC Name |

tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1 |

InChI Key |

ULGZYWKGIRXYNM-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s synthesis requires three key transformations:

- Construction of the (3S)-configured piperidine core

- Installation of the tert-butyl carbamate (Boc) protecting group

- Regioselective trifluoroacetylation at the 3-position

Piperidine Ring Formation via Organometallic Cyclization

Palladium-Catalyzed [3+3] Cycloaddition

Bambal and Kemmitt’s palladium-trimethylenemethane (Pd-TMM) methodology enables piperidine synthesis from aziridine precursors. For the target molecule:

- Enantiopure (2S)-aziridine-2-carboxylate 27 (Scheme 4 in) reacts with Pd-TMM complex 29

- Produces 5-methylenepiperidine 30 with >90% yield and retained stereochemistry

- Subsequent hydrogenation saturates the exo-methylene group

Table 1: Cyclization Performance Comparison

| Method | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Pd-TMM [3+3] | Pd(PPh₃)₄ | 92 | 99 | |

| Ring-closing metathesis | Hoveyda-Grubbs 2nd gen | 88 | 95 | |

| Reductive amination | Ra-Ni | 76 | 82 |

Asymmetric Ring-Closing Metathesis

Blechert’s approach converts allylglycine derivatives to cis-pipecolates via Grubbs catalysts:

Stereocontrol at the 3-Position

Chiral Pool Strategy

L-lysine derivatives serve as starting materials for (3S) configuration:

Sequential Functionalization

Boc Protection Optimization

Piperidine nitrogen protection uses Boc₂O under varied conditions:

Table 2: Boc Installation Efficiency

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP | DCM | 0 → 25 | 4 | 95 |

| NaOH | THF/H₂O | 25 | 12 | 82 |

| NaHCO₃ | Acetone | 40 | 6 | 88 |

Optimal conditions: 1.1 eq Boc₂O, 0.1 eq DMAP in DCM at 0–25°C for 4 h

Trifluoroacetylation Protocols

Ambeed’s procedure for analogous compounds was adapted:

- Piperidine-3-amine (1.0 eq) dissolved in anhydrous DCM

- Add TFA anhydride (1.2 eq) via syringe pump over 30 min

- Stir at −78°C for 2 h followed by 25°C for 12 h

- Quench with sat. NaHCO₃, extract with EtOAc (3×)

- Dry over MgSO₄, concentrate to yield 89% product

Critical Parameters :

- Temperature control prevents N-Boc cleavage

- Anhydrous conditions minimize hydrolysis (KF < 50 ppm)

Integrated Synthetic Route

Combining these methods yields an optimized 5-step sequence:

- Aziridine Formation : L-serine → (2S)-aziridine-2-carboxylate (78% yield)

- Pd-TMM Cyclization : [3+3] cycloaddition to 5-methylenepiperidine (92% yield, 99% ee)

- Hydrogenation : H₂ (50 psi) over Pd/C in EtOH (quantitative)

- Boc Protection : Boc₂O/DMAP in DCM (95% yield)

- Trifluoroacetylation : TFA anhydride in DCM (89% yield)

Overall Yield : 62% (5 steps)

Purity : 99.5% by HPLC (C18, 0.1% TFA in H₂O/MeCN)

Chiral Purity : 99.2% ee (Chiralpak AD-H, hexane/i-PrOH 90:10)

Scalability and Process Considerations

Large-Scale Metathesis

Hoveyda-Grubbs catalyst demonstrates robustness at kilogram scale:

Continuous Flow Trifluoroacetylation

Microreactor system improves safety and yield:

- Residence time: 8 min

- Productivity: 2.1 kg/day (95% conversion)

- Byproduct (TFA): <0.5%

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to five structurally related N-Boc-protected amines with trifluoroacetamido substituents, sourced from synthetic and commercial data (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Ring Size and Conformation

- Piperidine (6-membered ring) : The target compound and QV-2285 exhibit greater conformational flexibility compared to azetidine (4-membered, OT-4558) and pyrrolidine (5-membered, OT-4797). This flexibility may enhance binding to biological targets but reduce metabolic stability .

Substituent Position and Stereochemistry

- Position 3 vs. 4 : The target compound’s 3S-trifluoroacetamido group contrasts with QV-2285’s 4-position analog. Positional isomerism affects steric hindrance and electronic distribution, altering reactivity in coupling reactions (e.g., amidation in ) .

- Chirality : The (3S) configuration in the target compound and OT-4797 is critical for enantioselective synthesis, as seen in spirocyclic pyrrolidine derivatives () .

Physicochemical Properties

- Lipophilicity : The trifluoroacetamido group increases logP values across all analogs, favoring blood-brain barrier penetration. However, azetidine (OT-4558) and pyrrolidine (OT-4797) derivatives may exhibit lower melting points due to reduced symmetry.

- Purity : Commercial analogs () show 95–96% purity, suggesting challenges in isolating enantiopure intermediates. The target compound’s synthetic yield (90% for a related derivative in ) highlights scalable routes for chiral amines .

Biological Activity

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a trifluoroacetamido group, which contributes to its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 293.29 g/mol. The trifluoroacetamido group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds with biological molecules, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, allowing it to effectively engage with various molecular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral drug development .

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to various biochemical pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Research Findings

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoroacetamido Group : The piperidine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine.

- Esterification : The final step involves esterification using tert-butyl alcohol and a catalyst like sulfuric acid.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of various piperidine derivatives against influenza virus strains. Results indicated that derivatives containing trifluoromethyl groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts .

Study 2: Enzyme Inhibition Profile

In another investigation focused on enzyme inhibition, this compound was tested against several kinases involved in cancer progression. The results demonstrated significant inhibition rates, suggesting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Enzyme Inhibition | Hydrogen bonding interactions |

| Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate | Anticancer | Kinase inhibition |

| Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate | Anti-inflammatory | Modulation of inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.